Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-
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Overview
Description
Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that features a pyrrolidine ring, a cyanohexyl group, and a pyridinyl carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl- typically involves multi-step organic reactions. One common method includes the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the construction of the pyrrolidine ring with high stereochemical control . The reaction conditions often involve the use of transition metal catalysts and specific ligands to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of pyrrolidine derivatives generally involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor. The product is then purified through multistage separation processes, including extractive and azeotropic distillation.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolidine-2,5-diones, while reduction could produce pyrrolidine-2-ones .
Scientific Research Applications
Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold in the synthesis of novel biologically active compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance the binding affinity to these targets due to its three-dimensional structure and stereochemistry . This interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolizidine: Contains two fused pentagonal rings and exhibits different biological activities.
Pyrrolidine-2-one: A simpler derivative with fewer functional groups.
Uniqueness
Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl- is unique due to its combination of a pyrrolidine ring with a cyanohexyl and pyridinyl carbonyl group. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
613661-04-4 |
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Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
7-[5-(2-methylpyrrolidine-1-carbonyl)pyridin-2-yl]heptanenitrile |
InChI |
InChI=1S/C18H25N3O/c1-15-8-7-13-21(15)18(22)16-10-11-17(20-14-16)9-5-3-2-4-6-12-19/h10-11,14-15H,2-9,13H2,1H3 |
InChI Key |
MYCGAMXTMSFDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=C(C=C2)CCCCCCC#N |
Origin of Product |
United States |
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